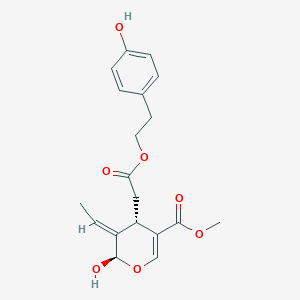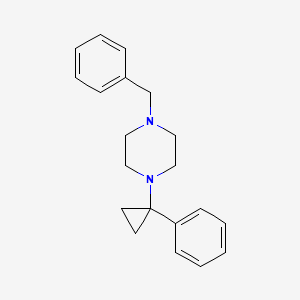![molecular formula C8H14N4O3 B13435384 2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one is a complex organic compound with significant biological and chemical properties. This compound is known for its antiviral activity and is used in various pharmaceutical applications. It is structurally related to guanine and is often studied for its potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of guanine derivatives with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps like crystallization and chromatography to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Potassium carbonate, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
科学研究应用
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly herpes simplex virus.
Industry: Utilized in the development of pharmaceutical formulations and as a research tool in drug discovery.
作用机制
The compound exerts its effects primarily through inhibition of viral DNA polymerase. It is phosphorylated by viral thymidine kinase to its active triphosphate form, which then competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of viral DNA chain elongation, thereby inhibiting viral replication.
相似化合物的比较
Similar Compounds
Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.
Ganciclovir: Used to treat cytomegalovirus infections, structurally related to guanine.
Famciclovir: A prodrug of penciclovir, used for similar antiviral applications.
Uniqueness
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one is unique due to its specific structural modifications that enhance its antiviral activity and selectivity. Its longer intracellular half-life compared to similar compounds like acyclovir makes it more effective in certain therapeutic applications.
属性
分子式 |
C8H14N4O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-amino-4-[4-hydroxy-3-(hydroxymethyl)butyl]imino-1H-imidazol-5-one |
InChI |
InChI=1S/C8H14N4O3/c9-8-11-6(7(15)12-8)10-2-1-5(3-13)4-14/h5,13-14H,1-4H2,(H3,9,10,11,12,15) |
InChI 键 |
UHFNBEDCAFDCIG-UHFFFAOYSA-N |
规范 SMILES |
C(CN=C1C(=O)NC(=N1)N)C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
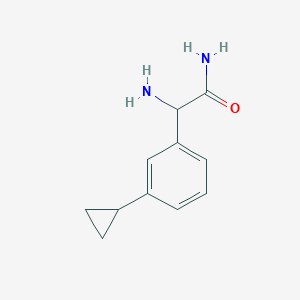
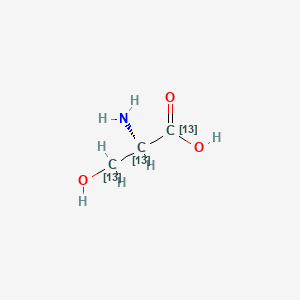
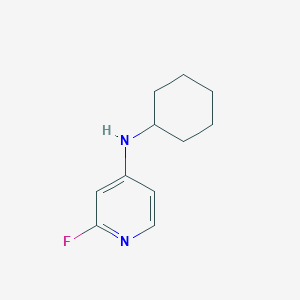
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)

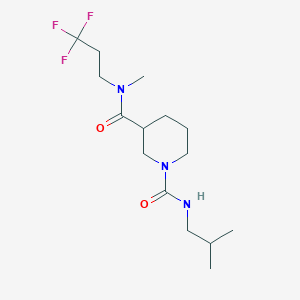

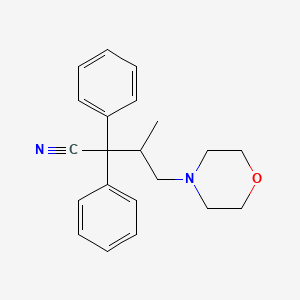
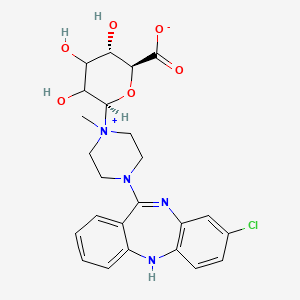

![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
